molecular formula C14H14N6 B11053461 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11053461
M. Wt: 266.30 g/mol
InChI Key: SVIACIYUXYAOPE-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a triazolopyrimidine scaffold, making it a promising candidate for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of Schiff bases, followed by reactions with Grignard reagents and hydrazine hydrate . The general synthetic approach can be outlined as follows:

    Formation of Schiff Bases: Reacting aromatic aldehydes with appropriate amines.

    Grignard Reaction: Treating the Schiff bases with Grignard reagents to form intermediate compounds.

    Cyclization: Using hydrazine hydrate to cyclize the intermediates into the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of a pyrazole ring and a triazolopyrimidine scaffold. This structural feature contributes to its potent biological activities, particularly its ability to inhibit CDK2 with high specificity .

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

4-(5-cyclopropyl-1H-pyrazol-3-yl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C14H14N6/c1-2-9-10(3-1)15-7-20-14(9)16-13(19-20)12-6-11(17-18-12)8-4-5-8/h6-8H,1-5H2,(H,17,18)

InChI Key

SVIACIYUXYAOPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=NNC(=C4)C5CC5

Origin of Product

United States

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